
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Preparation Methods
The synthesis of 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a benzazaphosphole derivative with a sulfurizing agent to introduce the thione group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the thione group is replaced by other functional groups, often using nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, the compound acts as an n-type dopant by donating electrons to the conduction band of the material, thereby increasing its electrical conductivity . The molecular targets include the active sites within the organic semiconductor materials, where the compound facilitates charge transfer processes.
Comparison with Similar Compounds
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione can be compared with other similar compounds such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound also serves as an n-type dopant in organic electronics but has different structural features and electronic properties.
2-Methylimidazole: Another heterocyclic compound with applications in various chemical reactions and processes.
The uniqueness of this compound lies in its phosphorus-containing structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
90043-28-0 |
|---|---|
Molecular Formula |
C9H12NPS |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1,2-dimethyl-2-sulfanylidene-3H-1,2λ5-benzazaphosphole |
InChI |
InChI=1S/C9H12NPS/c1-10-9-6-4-3-5-8(9)7-11(10,2)12/h3-6H,7H2,1-2H3 |
InChI Key |
CIKYHJQMKSZFRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2CP1(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


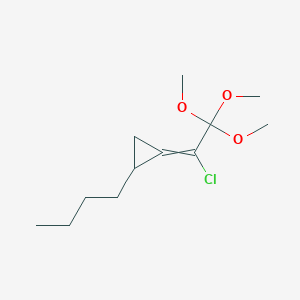
![15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione](/img/structure/B14372016.png)
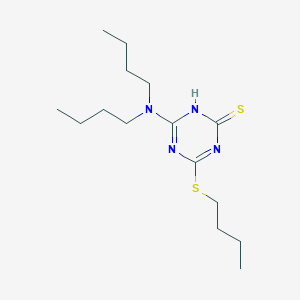


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
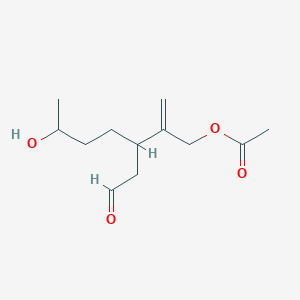
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
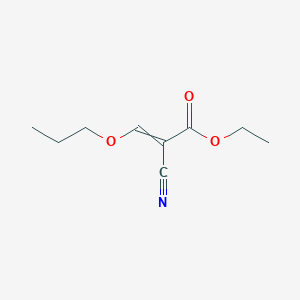
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)

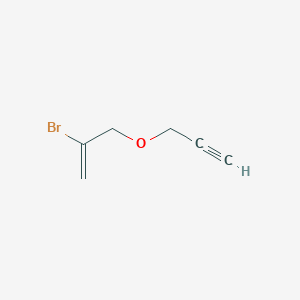
![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)

